molecular formula MgO3Si B1214189 Florisil CAS No. 8014-97-9

Florisil

Cat. No. B1214189
CAS RN: 8014-97-9
M. Wt: 100.39 g/mol
InChI Key: FKHIFSZMMVMEQY-UHFFFAOYSA-N
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Patent
US04235776

Procedure details

A reaction mixture was prepared from 15.5 g. of 4-acetamidocyclohexanone [prepared by the procedure of Fraser and Swingle, Can. J. Chem., 48, 2065 (1970)], 80 g. of the dimethylacetal of dimethylformamide, 1.5 ml. of triethylamine and 500 ml. of benzene. The benzene was distilled therefrom over a 1.5 hour period until the volume was reduced to about 1/2 of the original volume. An additional 250 ml. of benzene were added. The reaction mixture was heated just below the boiling point of benzene for about 2 hours and was then distilled again until the volume was about one-half of that originally present (250 ml.) The above process was repeated once more except that the volume was reduced to one-third of the original volume (167 ml.). The reaction mixture was then cooled and filtered. The filter cake consisted of dl-4-acetamido-2-dimethylaminomethylenecyclohexanone formed in the above reaction; weight=6.45 g. Evaporation of the filtrate to dryness yielded a residue, chromatography of a chloroform solution of which over 200 g. of Florisil using chloroform containing increasing amounts of methanol (0-5%) as an eluant, yielded more dl-4-acetamido-2-dimethylaminomethylenecyclohexanone; M.P.=132°-133° C. (from benzene); yield=5.55 g.; total yield=12 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dimethylacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][CH:5]1[CH2:10][CH2:9][C:8](=[O:11])[CH2:7][CH2:6]1)(=[O:3])[CH3:2].[CH3:12][N:13]([CH3:16])[CH:14]=O.C(N(CC)CC)C.[O-][Si]([O-])=O.[Mg+2]>CO.C(Cl)(Cl)Cl.C1C=CC=CC=1>[C:1]([NH:4][CH:5]1[CH2:10][CH2:9][C:8](=[O:11])[C:7](=[CH:12][N:13]([CH3:16])[CH3:14])[CH2:6]1)(=[O:3])[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC1CCC(CC1)=O
Step Two
Name
dimethylacetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-][Si](=O)[O-].[Mg+2]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A reaction mixture was prepared from 15.5 g
DISTILLATION
Type
DISTILLATION
Details
The benzene was distilled
ADDITION
Type
ADDITION
Details
of benzene were added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated just below the boiling point of benzene for about 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
was then distilled again until the volume
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
formed in the above reaction
CUSTOM
Type
CUSTOM
Details
Evaporation of the filtrate to dryness
CUSTOM
Type
CUSTOM
Details
yielded a residue, chromatography of a chloroform solution of which over 200 g

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)(=O)NC1CC(C(CC1)=O)=CN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.